molecular formula C7H3ClF3NO B1403584 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde CAS No. 1211539-56-8

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde

Cat. No. B1403584
M. Wt: 209.55 g/mol
InChI Key: WEGGONOXDIMXRZ-UHFFFAOYSA-N
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Description

“2-Chloro-3-(trifluoromethyl)isonicotinaldehyde” is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.56 . It is used as a building block in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(trifluoromethyl)isonicotinaldehyde” is characterized by the presence of a trifluoromethyl group (-CF3) and a chlorine atom attached to a isonicotinaldehyde core .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that derivatives of 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, such as 2-chloro-5-methylpyridine-3-olefin derivatives, have been synthesized and studied for their photochemical E (trans)-->Z (cis) isomerization. These derivatives exhibit significant antimicrobial activity, comparable to standard treatments (Gangadasu et al., 2009).

Chemistry and Synthetic Applications

The compound and its related analogs, like 2-chloroquinoline-3-carbaldehyde, have been a focus in recent chemistry research. The review by Hamama et al. (2018) covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, illustrating the biological evaluation and synthetic applications of these compounds (Hamama et al., 2018).

Potential Anticonvulsant Agents

A new series of N-substituted-3-chloro-2-azetidinone derivatives were synthesized through condensation reaction of isoniazide with substituted aldehyde. These derivatives have shown promising results as potential anticonvulsant agents, with one compound exhibiting excellent activity without neurotoxicity (Hasan et al., 2011).

Halogen Shuffling in Pyridines

Studies involving 2-chloro-6-(trifluoromethyl)pyridine, a related compound, demonstrate its conversion into various derivates through halogen shuffling. This process involves electrophilic substitutions, which are pivotal in synthetic chemistry (Mongin et al., 1998).

Chromatographic Analyses

Chromatographic analysis of chlorinated 4-hydroxybenzaldehydes, including compounds related to 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, has been explored. This research contributes to the understanding of the retention behavior and separation efficiency of such compounds (Korhonen & Knuutinen, 1984).

Cytotoxicity Evaluation

The reaction of isonicotinaldehyde with 2-cyanoacetohydrazide led to the synthesis of novel pyridine derivatives, which were then tested for their cytotoxicity against cancer cell lines. Some of these compounds showed high cytotoxic activity, indicating their potential in cancer treatment research (Mohamed et al., 2018).

Stereoselective Synthesis in Organic Chemistry

The reaction of ring-closing metathesis-derived cyclic allylsiloxanes with aldehydes, including those related to 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, has been studied for the stereoselective synthesis of tetrahydrofurans. This research is crucial for understanding the selective synthesis processes in organic chemistry (Miles et al., 2004).

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGGONOXDIMXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)isonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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